Product packaging for 2-Ethenyl-5-oxohexanal(Cat. No.:CAS No. 157992-97-7)

2-Ethenyl-5-oxohexanal

Cat. No.: B123514
CAS No.: 157992-97-7
M. Wt: 140.18 g/mol
InChI Key: QKADBDBYQFPMHP-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of 2-Ethenyl-5-oxohexanal

This compound is an organic molecule characterized by its bifunctional nature, containing both an aldehyde and a ketone functional group. Its systematic IUPAC name precisely describes its structure: a six-carbon aldehyde ("hexanal") with a ketone group ("oxo") at the fifth carbon and a vinyl group ("ethenyl") at the second carbon. The placement of the ethenyl group at the C2 position, adjacent to the aldehyde, classifies it as an α,β-unsaturated aldehyde. The ketone is located at the δ-position relative to the aldehyde, making the molecule a 1,6-dicarbonyl compound.

The presence of these distinct functional groups within a single molecule dictates its chemical behavior and potential for complex transformations. The α,β-unsaturated aldehyde is a classic Michael acceptor, susceptible to conjugate addition, while the ketone and aldehyde carbonyls can participate in a variety of nucleophilic addition reactions.

Identifier Value
IUPAC Name This compound
Alternate Name Hexanal, 2-ethenyl-5-oxo-
CAS Number 157992-97-7
Molecular Formula C₈H₁₂O₂
Key Functional Groups Aldehyde, Ketone, Alkene
Structural Class α,β-Unsaturated Aldehyde, Ketoaldehyde, 1,6-Dicarbonyl Compound

Overview of Bifunctional Ketoaldehydes in Synthetic Design

Bifunctional molecules are cornerstones of modern synthetic design, enabling the construction of complex cyclic and acyclic systems with high efficiency. Ketoaldehydes, specifically, are valuable precursors because the differential reactivity of the aldehyde and ketone groups can often be exploited for selective transformations. Aldehydes are generally more electrophilic and less sterically hindered than ketones, allowing for chemoselective reactions.

Historical Context of α,β-Unsaturated Aldehydes and Remote Ketones in Organic Synthesis

The synthetic utility of molecules containing both an α,β-unsaturated carbonyl system and a second, remote carbonyl group is deeply rooted in one of the most classic reactions in organic chemistry: the Robinson annulation. wikipedia.org Discovered by Robert Robinson in 1935, this powerful ring-forming method involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgnih.gov

The structure of this compound can be viewed as an advanced intermediate or a conceptual analog within this framework. It is essentially a pre-formed Michael adduct, where the two key components—the enolate precursor (the ketone) and the Michael acceptor (the α,β-unsaturated aldehyde)—are already linked within the same molecule. fiveable.me Historically, the development of methods to synthesize such 1,6-dicarbonyl compounds was driven by the desire to control and streamline the second, ring-closing step of the Robinson annulation sequence. The study of these intramolecular aldol reactions demonstrated that 1,6-dicarbonyls are ideal precursors for the formation of stable, six-membered cyclohexenone rings, a reaction pathway that is thermodynamically and kinetically favored. pressbooks.pubchemistrysteps.com

Rationale for Dedicated Academic Inquiry into this compound Chemistry

The primary rationale for investigating the chemistry of this compound lies in its high potential as a precursor for intramolecular cyclization reactions. The molecule is uniquely primed to undergo an intramolecular aldol condensation. Under basic conditions, an enolate can be selectively formed at the α-position of the ketone (C6). This nucleophilic enolate is perfectly positioned to attack the electrophilic aldehyde carbonyl at C1, leading directly to the formation of a thermodynamically stable six-membered ring. libretexts.orgchemistrysteps.com

Subsequent dehydration of the resulting aldol addition product would yield a substituted cyclohexenone, a core structure found in a vast number of biologically active compounds, including steroids and terpenes. wikipedia.org The academic inquiry is therefore driven by several key questions:

Regioselectivity: Can conditions be optimized to favor enolate formation at the ketone (C6) versus the aldehyde (C3) to avoid competing reaction pathways?

Stereocontrol: If chiral centers are introduced, how can the stereochemical outcome of the cyclization be controlled?

Reaction Cascades: Can the α,β-unsaturated system be used to initiate a cascade reaction, for instance, a conjugate addition followed by the intramolecular aldoli sation? An organocatalytic cascade involving the related 5-oxohexanal (B8756871) has been demonstrated, highlighting the potential for such complex transformations. researchgate.netmdpi.com

The study of this specific molecule allows for a focused exploration of the factors governing these powerful ring-forming strategies.

Scope and Significance of Research on this compound

The significance of research into this compound extends from fundamental organic reaction mechanism to practical applications in target-oriented synthesis. Its structure represents a convergence of several important functionalities, making it a versatile platform for chemical innovation.

The scope of research includes:

Synthesis of Complex Ring Systems: The primary application is the synthesis of functionalized cyclohexenones through intramolecular aldol condensation. A close analogue, (R)-2-[2-(tert-Butyldimethylsilyloxy)ethyl]-5-oxohexanal, has been shown to undergo this exact type of cyclization. rsc.org

Mechanistic Studies: The molecule serves as an excellent model system for studying the kinetics, thermodynamics, and stereochemical course of intramolecular aldol reactions in 1,6-dicarbonyl systems. acs.org

Development of Catalytic Methods: It is an ideal substrate for developing new organocatalytic or metal-catalyzed methods that can control the chemo- and stereoselectivity of the cyclization. Theoretical studies on ketoaldehyde cyclizations have shown that different catalysts can completely switch product selectivity. acs.orgresearchgate.net

Diversity-Oriented Synthesis: The multiple functional groups allow for various modifications. For example, the alkene can be functionalized, the ketone can be transformed, and the aldehyde can be selectively reacted, leading to a library of diverse molecular scaffolds from a single starting material.

Ultimately, the significance of this compound is not as an end-product itself, but as a highly valuable and strategic building block for the efficient assembly of complex molecular architectures that are relevant to medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B123514 2-Ethenyl-5-oxohexanal CAS No. 157992-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157992-97-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethenyl-5-oxohexanal

InChI

InChI=1S/C8H12O2/c1-3-8(6-9)5-4-7(2)10/h3,6,8H,1,4-5H2,2H3

InChI Key

QKADBDBYQFPMHP-UHFFFAOYSA-N

SMILES

CC(=O)CCC(C=C)C=O

Canonical SMILES

CC(=O)CCC(C=C)C=O

Synonyms

Hexanal, 2-ethenyl-5-oxo- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethenyl 5 Oxohexanal and Analogues

Direct Synthesis Strategies

Direct strategies for the synthesis of 2-ethenyl-5-oxohexanal and its analogues aim to construct the target molecule through highly convergent and efficient routes, often by forming the key functional groups in the final steps.

Ozonolysis-Based Approaches for the Construction of this compound

Ozonolysis is a powerful and highly selective method for the oxidative cleavage of carbon-carbon double bonds to produce carbonyl compounds. iitk.ac.inrsc.org This reaction is particularly well-suited for the synthesis of complex aldehydes and ketones, as it proceeds under mild conditions and tolerates a wide variety of functional groups. nih.gov The general mechanism involves the reaction of ozone with an alkene to form a primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent workup with a reductive agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine, yields the desired carbonyl compounds. iitk.ac.in

For the specific synthesis of this compound, a suitable cyclic alkene precursor bearing the necessary substituents can be envisioned. For example, the ozonolysis of a precursor like 4-acetyl-1-ethenylcyclohexene would directly yield this compound upon reductive workup. The selectivity of ozone allows for the cleavage of the endocyclic double bond while potentially preserving the vinyl side group, depending on the reaction conditions.

This strategy has been effectively used in the synthesis of related functionalized aldehydes. For instance, ozonolysis is a key step in producing aldehyde-functionalized polymers from their allyl-functionalized precursors, demonstrating the reaction's reliability and compatibility with other chemical moieties. nih.govnih.gov Similarly, the cleavage of unsaturated fatty acids via reductive ozonolysis is a secure pathway to obtain aldehyde-acid/ester platform molecules. anr.fr

Precursor ExampleReagentsProductApplication ContextReference
Allyl-functional polycarbonate1. O₃; 2. Reductive workupAldehyde-functional polycarbonatePolymer functionalization nih.gov
Unsaturated fatty acids1. O₃; 2. Reductive workupAldehyde-acid/esterBio-renewable monomers anr.fr
Hyaluronic acid (enzyme-treated)1. O₃; 2. ReductionAldehyde-functionalized HABioconjugation nih.gov
4-PropenylguaiacolO₃/O₂ in alcohol solventVanillinBiomass valorization rsc.org

Controlled Condensation Reactions in this compound Formation

Condensation reactions, particularly aldol (B89426) and Michael-type additions, are fundamental C-C bond-forming reactions that can be harnessed to construct the 1,6-dicarbonyl backbone of 5-oxohexanal (B8756871) analogues. Intramolecular aldol condensation of a 1,6-dicarbonyl compound is a classic method for forming six-membered rings. chemistrysteps.compressbooks.publibretexts.org When a compound containing two carbonyl groups, such as a diketone or ketoaldehyde, is treated with a base, it can cyclize if a stable five- or six-membered ring can be formed. pressbooks.publibretexts.org For instance, 2,6-heptanedione (B80457) readily undergoes intramolecular aldol condensation to yield 3-methyl-2-cyclohexenone, demonstrating the favorability of forming a six-membered ring from a 1,6-dicarbonyl precursor. libretexts.orglibretexts.org

Retrosynthetically, this suggests that the this compound skeleton can be constructed via intermolecular condensation reactions. A plausible approach involves a Michael addition (1,4-conjugate addition) of an enolate to an α,β-unsaturated carbonyl compound. For example, the enolate of acetone (B3395972) could be added to an α,β-unsaturated aldehyde like acrolein. To introduce the ethenyl group at the C2 position, a subsequent α-alkenylation would be required, or a more complex, pre-functionalized starting material could be used.

Exploitation of Organometallic Reagents in Precursor Functionalization for this compound

Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds with high precision. For synthesizing a molecule like this compound, organocuprates (Gilman reagents) are particularly suitable due to their propensity for 1,4-conjugate addition to α,β-unsaturated carbonyl systems. ucalgary.cachemistrysteps.comlibretexts.org Unlike more reactive Grignard or organolithium reagents that tend to perform 1,2-addition to the carbonyl carbon, organocuprates selectively attack the β-carbon of a conjugated system. ucalgary.capressbooks.pub

A synthetic strategy could involve the reaction of lithium divinylcuprate with an appropriate α,β-unsaturated ester or aldehyde that contains a latent ketone functionality. For instance, the addition of a vinylcuprate to a compound like 4-oxopent-2-enal would directly install the vinyl group at the correct position relative to the aldehyde, forming the desired 1,6-dicarbonyl skeleton. The mechanism proceeds via nucleophilic attack of the cuprate (B13416276) on the β-carbon, forming an enolate intermediate which is then protonated upon workup to yield the final product. ucalgary.calibretexts.org This method allows for the introduction of a wide array of alkyl, aryl, and vinyl groups with high regioselectivity. fiveable.me

Organometallic Reagent TypeReaction TypeApplication in SynthesisKey FeatureReference
Lithium Dialkylcuprate (R₂CuLi)1,4-Conjugate AdditionAddition to α,β-unsaturated aldehydes/ketonesHigh selectivity for 1,4-addition over 1,2-addition ucalgary.calibretexts.org
Grignard Reagent (RMgX)1,2-Addition (primarily)Addition to carbonylsHighly reactive; may give mixtures of 1,2 and 1,4-addition ucalgary.ca
Organolithium Reagent (RLi)1,2-AdditionAddition to carbonylsStrong nucleophile; favors direct attack on C=O ucalgary.ca

Indirect and Cascade Synthesis Pathways

Indirect routes, particularly those involving multicomponent and tandem reactions, offer remarkable efficiency in constructing complex molecular architectures like the this compound skeleton from simpler precursors in a single operation.

Multicomponent Reactions Leading to this compound Skeletons

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. mdpi.comacs.org This approach is highly atom-economical and operationally simple, making it attractive for building complex frameworks. While a specific MCR for this compound is not documented, MCRs are known to produce 1,4-diketone and related scaffolds.

For example, a copper-catalyzed three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids in water has been developed to synthesize a variety of 1,4-diketone structures. organic-chemistry.org This methodology could be adapted by choosing appropriate starting materials to assemble a precursor that could be readily converted to the target molecule. The mechanism is proposed to follow a tandem aldol-Michael addition pathway. organic-chemistry.org Such strategies highlight the potential of MCRs to rapidly generate molecular diversity and access complex dicarbonyl compounds.

Tandem Transformations for the Generation of Carbonyl and Unsaturated Moieties in this compound Precursors

Tandem, domino, or cascade reactions are powerful strategies where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity. The 5-oxohexanal scaffold is a prominent substrate in organocatalytic domino reactions for the synthesis of highly functionalized cyclohexene (B86901) derivatives. acs.orgnih.gov

A well-documented example is the organocatalytic domino Michael-aldol condensation of 5-oxohexanal with various α,β-unsaturated aldehydes. acs.orgccu.edu.twresearchgate.net In this reaction, catalyzed by a chiral secondary amine like L-proline, the enamine formed from 5-oxohexanal acts as a nucleophile in a Michael addition to the unsaturated aldehyde. The resulting intermediate then undergoes an intramolecular aldol condensation, yielding a densely functionalized cyclohexene carbaldehyde with excellent control over stereochemistry. acs.orgnih.gov

Another elegant cascade involves the enantioselective Michael-acetalization-Henry reaction of 2-hydroxynitrostyrene with 5-oxohexanal. nih.govokstate.eduresearchgate.net This sequence creates multiple new bonds and up to four contiguous stereogenic centers in a single operation, leading to complex hexahydro-6H-benzo[c]chromenone skeletons. These reactions demonstrate the utility of the 5-oxohexanal core as a versatile C6-bifunctional building block and provide a robust blueprint for generating both carbonyl and unsaturated functionalities within a complex molecular framework.

Reaction TypeSubstratesCatalyst/ConditionsProduct TypeKey FeaturesReference
Domino Michael-Aldol5-Oxohexanal, CinnamaldehydeL-ProlineFunctionalized CyclohexenedicarbaldehydeHigh diastereoselectivity and enantioselectivity (>99% ee) acs.orgnih.gov
Michael-Acetalization-Henry Cascade5-Oxohexanal, 2-HydroxynitrostyreneChiral Diaryprolinol Silyl Ether / AcidHexahydro-6H-benzo[c]chromenoneForms 4 contiguous stereocenters nih.govokstate.edu
Michael-Michael-Aldol Cascade3-Olefinic Oxindole, Pentane-1,5-dialChiral Diphenylprolinol Silyl EtherSpiro[cyclohexane-1,3'-indolin]-2'-oneForms multiple stereocenters with high ee nih.gov

Ring-Opening Strategies Yielding Open-Chain Ketoaldehydes Related to this compound

The synthesis of open-chain ketoaldehydes, a class of compounds to which this compound belongs, can be effectively achieved through various ring-opening strategies. These methods leverage the inherent strain of cyclic precursors to induce cleavage and formation of linear, difunctionalized molecules. Among these, the ozonolysis of cyclic alkenes stands out as a particularly powerful and versatile approach.

Ozonolysis involves the reaction of ozone (O₃) with a carbon-carbon double bond within a cyclic system. iitk.ac.in This process initially forms an unstable primary ozonide, which then rearranges to a more stable ozonide intermediate. iitk.ac.in Subsequent workup of this intermediate dictates the final products. A reductive workup preserves any aldehyde functionalities, making it the preferred method for generating ketoaldehydes. masterorganicchemistry.com

The strategic advantage of ozonolysis lies in its ability to convert a readily available cyclic alkene into a single, open-chain molecule containing two carbonyl groups. yale.edu The positions of these carbonyl groups are precisely determined by the location of the double bond within the ring. For instance, the ozonolysis of a substituted cyclopentene (B43876) can directly yield a 1,4-ketoaldehyde, a structural motif closely related to this compound. yale.edu This is because the three methylene (B1212753) groups of the cyclopentene ring form the backbone of the resulting open-chain product. yale.edu

Another innovative ring-opening strategy involves the palladium-catalyzed transformation of densely substituted cyclopropanols. This methodology facilitates the synthesis of 1,4- and 1,5-dicarbonyl compounds, including ketoaldehydes. nih.gov The process is initiated by the ring-opening of the cyclopropanol, followed by a "metal-walk" and subsequent oxidation of a remote hydroxyl group. nih.gov This technique offers a high degree of stereoselectivity, enabling the synthesis of complex acyclic dicarbonyls with defined stereocenters. nih.gov

Furthermore, tandem reactions that combine ozonolysis with subsequent carbon-carbon bond-forming reactions have been developed. For example, a one-pot ozonolysis/Horner-Emmons protocol applied to a cyclic alkene can produce a ketoaldehyde-derived product in good yield. nih.gov Similarly, pairing ozonolysis with Lewis acid-promoted allylation has shown success. nih.gov These tandem approaches streamline synthetic sequences by generating the ketoaldehyde in situ, which then participates in further transformations.

The following table summarizes representative ring-opening reactions that yield open-chain ketoaldehydes and related dicarbonyl compounds.

Cyclic PrecursorReagents and ConditionsProduct TypeYield (%)Reference
Substituted Cyclopentene1. O₃ 2. Reductive WorkupKetoaldehydeNot Specified yale.edu
Densely Substituted CyclopropanolsPalladium Catalyst1,4- and 1,5-DicarbonylsModerate to High nih.gov
Cyclic AlkeneO₃, NMMO, CH₂Cl₂; then TiCl₄, allylSiMe₃Allylation product of a ketoaldehyde88% nih.gov
Cyclic AlkeneO₃, pyridine, CH₂Cl₂; then BF₃·OEt₂, allylSiMe₃Allylation product of a ketoaldehyde70% nih.gov

Elucidation of Reaction Mechanisms and Transformational Pathways of 2 Ethenyl 5 Oxohexanal

Intramolecular Reactivity of the Ethenyl and Carbonyl Centers

The proximate positioning of the aldehyde, ketone, and ethenyl functionalities within 2-ethenyl-5-oxohexanal allows for a variety of intramolecular reactions. These transformations are often governed by the relative reactivity of the functional groups and the thermodynamic stability of the resulting cyclic products.

Regioselectivity and Stereoselectivity in Intramolecular Cyclizations (e.g., Aldol (B89426) Condensation, Michael Additions)

Intramolecular cyclizations of this compound can proceed through several pathways, with the regioselectivity and stereoselectivity being key considerations. The two primary modes of intramolecular cyclization are the aldol condensation and the Michael addition.

Intramolecular Aldol Condensation:

An intramolecular aldol reaction can occur via the formation of an enolate from the ketone, which can then attack the aldehyde carbonyl. Aldehydes are generally more electrophilic than ketones, making the aldehyde the preferred electrophile in this transformation. nih.gov The enolizable protons are at the C4 and C6 positions. Deprotonation at C4 would lead to a seven-membered ring, which is kinetically and thermodynamically less favored than the six-membered ring that would result from deprotonation at C6. Therefore, the formation of a six-membered ring is the more probable pathway. beilstein-journals.org

The base-catalyzed intramolecular aldol condensation would proceed as follows:

Deprotonation at the C6 position to form an enolate.

Nucleophilic attack of the enolate onto the aldehyde carbonyl (C1).

Protonation of the resulting alkoxide to yield a β-hydroxy aldehyde.

Dehydration under forcing conditions to give a cyclohexenone derivative.

The stereochemical outcome of this cyclization is dependent on the transition state geometry, which can be influenced by the reaction conditions.

Intramolecular Michael Addition:

An alternative intramolecular pathway is the Michael addition, where an enolate attacks the β-carbon of the ethenyl group (an α,β-unsaturated system with respect to the aldehyde). masterorganicchemistry.com In this case, enolization of the ketone could lead to a nucleophilic attack on the vinyl group. However, a direct intramolecular Michael addition of the ketone enolate to the vinyl group is less likely due to the less electrophilic nature of an isolated double bond compared to the aldehyde carbonyl.

Interplay Between Aldehyde and Ketone Reactivities in Complex Systems

The presence of both an aldehyde and a ketone in this compound introduces a competitive element to its reactivity. Generally, aldehydes are more reactive towards nucleophiles than ketones due to both steric and electronic factors. nih.gov The aldehyde carbonyl carbon is less sterically hindered and more electrophilic. This difference in reactivity can be exploited for selective transformations.

For instance, in an intramolecular aldol reaction, the ketone is more likely to form the enolate (the nucleophile), while the aldehyde will act as the electrophile. beilstein-journals.org This inherent reactivity difference dictates the primary course of the intramolecular cyclization, favoring the formation of a six-membered ring via attack on the aldehyde.

Intermolecular Reaction Dynamics

In addition to intramolecular cyclizations, this compound can participate in a variety of intermolecular reactions, targeting its three distinct functional groups.

Nucleophilic Addition Reactions to the Aldehyde and Ketone Functionalities

Due to the higher reactivity of the aldehyde, nucleophilic addition is expected to occur preferentially at the C1 position. nih.gov Strong nucleophiles, such as Grignard reagents or organolithium compounds, will likely add to the aldehyde carbonyl. Weaker nucleophiles might also exhibit high selectivity for the aldehyde over the ketone.

Nucleophile TypeExpected Primary Product
Strong (e.g., Grignard, Organolithium)Addition to the aldehyde carbonyl
Weaker (e.g., amines, alcohols)Preferential addition to the aldehyde

Chemoselective reduction of the aldehyde in the presence of the ketone can be achieved using specific reagents, such as sodium borohydride (B1222165) in the presence of cerium(III) chloride, which is known to favor the reduction of aldehydes. msu.edu

Electrophilic Transformations Involving the Carbon-Carbon Double Bond

The ethenyl group of this compound can undergo electrophilic addition reactions. However, the presence of the electron-withdrawing aldehyde group at the α-position can influence the reactivity of the double bond. The double bond in an α,β-unsaturated aldehyde is generally less reactive towards electrophiles than an isolated double bond due to the reduced electron density. libretexts.org

Typical electrophilic additions, such as halogenation or hydrohalogenation, are possible. In the case of hydrohalogenation, the regioselectivity would be of interest. The addition of a proton to the carbonyl oxygen can lead to a resonance-stabilized cation with positive charge density on the β-carbon, which could then be attacked by the halide nucleophile. libretexts.org

Cascade and Domino Reaction Sequences

The multiple functionalities within this compound make it an ideal substrate for cascade or domino reactions, where a single set of reaction conditions initiates a sequence of transformations. A prominent example of such a sequence is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. libretexts.org

In the context of this compound, an intermolecular Michael addition of a nucleophile (e.g., an enolate) to the ethenyl group could be the initiating step. This would generate a new enolate, which could then participate in an intramolecular aldol condensation with the ketone carbonyl. This would lead to the formation of a complex polycyclic system in a single operational step.

For example, a reaction with a Michael donor like diethyl malonate in the presence of a base could initiate a cascade:

Intermolecular Michael Addition: The enolate of diethyl malonate attacks the β-carbon of the ethenyl group of this compound.

Intramolecular Aldol Condensation: The resulting intermediate, now a 1,5-dicarbonyl compound, can undergo an intramolecular aldol condensation between the newly formed enolate and the ketone, leading to a six-membered ring.

Such tandem reactions are highly valuable in organic synthesis for their efficiency in building molecular complexity from relatively simple starting materials. nih.govresearchgate.net

Investigations into Michael-Acetalization-Henry Reaction Cascades Featuring this compound Analogues

A significant body of research has focused on the application of 5-oxohexanal (B8756871), a close analogue of this compound, in complex cascade reactions. One of the most notable examples is the organocatalytic enantioselective Michael-acetalization-Henry reaction cascade involving 5-oxohexanal and 2-hydroxynitrostyrene. nih.gov This domino reaction has been successfully developed for the synthesis of complex hexahydro-6H-benzo[c]chromenones, which possess four consecutive stereogenic centers. nih.govresearchgate.net

The reaction is typically promoted by a chiral squaramide-amine catalyst and proceeds with high diastereoselectivity and excellent enantioselectivity, achieving up to greater than 99% enantiomeric excess (ee). nih.govacs.org The proposed mechanism commences with the Michael addition of the 5-oxohexanal enolate to the 2-hydroxynitrostyrene. This is followed by an intramolecular acetalization, where the hydroxyl group of the hydroxystyrene (B8347415) moiety attacks the aldehyde of the oxohexanal backbone. The cascade culminates in an intramolecular Henry reaction (nitro-aldol), where the nitronate anion attacks the ketone, leading to the formation of the final polycyclic product. nih.gov

This transformation is highly valuable as the resulting hexahydro-6H-benzo[c]chromenone core structure is a key feature in various natural products. For instance, a product from this cascade has been further transformed into an aflatoxin analogue through a process involving reduction with sodium borohydride (NaBH₄) followed by a Nef-cyclization process facilitated by zinc bromide (ZnBr₂). nih.govresearchgate.net

Table 1: Organocatalytic Michael-Acetalization-Henry Cascade of 5-Oxohexanal and 2-Hydroxynitrostyrene

Entry Catalyst Solvent Time (h) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Squaramide I Toluene 48 85 >20:1 98
2 Squaramide I CH₂Cl₂ 48 75 >20:1 95
3 Squaramide I THF 72 60 15:1 90

This table is a representative summary based on typical outcomes described in the literature for this type of reaction.

Role of this compound or its Derivatives in Interrupted Nef and Meyer Reactions

The Nef reaction, which converts a primary or secondary aliphatic nitro compound into a corresponding aldehyde or ketone, and the related Meyer reaction, can be "interrupted" by internal or external nucleophiles. nih.govresearchgate.net This interruption diverts the reaction from its usual pathway, creating alternative and often complex molecular architectures. nih.gov Derivatives of this compound are well-suited to participate in such interrupted sequences, particularly in intramolecular contexts.

In a typical interrupted Nef reaction, the protonated nitro group (nitronic acid or its ester) is intercepted by a nucleophile before the final hydrolysis to a carbonyl compound can occur. mdpi.com Nucleophiles can include oxygen (from hydroxyl or carboxylic groups), sulfur, nitrogen, or carbon (such as electron-rich arenes). mdpi.com

Considering a derivative of this compound formed from a Michael addition with a nitroalkane, the resulting structure would contain both a nitro group and carbonyl functionalities. For example, the product of a Michael addition between this compound and nitromethane (B149229) would be 3-(nitromethyl)-2-ethenyl-5-oxohexanal. Under Nef reaction conditions (e.g., treatment with base followed by strong acid), the intermediate nitronic acid could be intramolecularly trapped by the oxygen of one of the carbonyl groups (the aldehyde or the ketone). This intramolecular attack is often faster than the intermolecular reaction with water, leading to cyclic products like furan-2(3H)-one oximes. mdpi.com

For instance, studies on the reaction of 1,3-diones with nitroalkenes have shown the formation of intermediate nitrodiones, which then cyclize via an interrupted Nef/Meyer process to yield furan-2(3H)-one oximes, which were detected by NMR. mdpi.com Similarly, a derivative of this compound containing a nitro group could undergo an analogous intramolecular cyclization, where the aldehyde or ketone acts as the internal O-nucleophile, interrupting the standard Nef pathway. The presence of the vinyl group could further influence subsequent transformations.

Mechanisms of Other Multistep Transformations Involving this compound

Beyond the specific cascades mentioned, the structural features of this compound and its analogues, like 5-oxohexanal, make them versatile substrates for other multistep transformations, notably intramolecular aldol reactions. dokumen.pub The presence of two carbonyl groups (an aldehyde and a ketone) at a 1,5-position allows for the formation of six-membered rings, a common and favored process in organic synthesis. dokumen.pub

Kinetic studies on the cyclization of dicarbonyl compounds such as 5-oxohexanal and 2,5-hexanedione (B30556) have revealed that the formation of a six-membered ring is kinetically favored over the formation of a five-membered ring by a significant margin, even though the five-membered ring can be thermodynamically more stable. dokumen.pub

In the case of 5-oxohexanal, an intramolecular aldol reaction can be initiated by either an acid or a base catalyst. The reaction proceeds through the formation of an enol or enolate, which then attacks the other carbonyl group. For 5-oxohexanal, two pathways are possible:

The enolate formed at the carbon adjacent to the ketone attacks the aldehyde.

The enolate formed at the carbon adjacent to the aldehyde attacks the ketone.

Typically, the aldehyde is more electrophilic than the ketone, and the enolate formation is more favorable at the ketone site. This leads to the formation of a 3-hydroxy-3-methylcyclohexanone intermediate, which can then undergo dehydration under the reaction conditions to yield an α,β-unsaturated cyclic ketone, 3-methylcyclohex-2-en-1-one. The presence of the ethenyl group in this compound would be retained in the product, offering a handle for further synthetic modifications.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-Oxohexanal
2-Hydroxynitrostyrene
Hexahydro-6H-benzo[c]chromenone
Sodium borohydride
Zinc bromide
Aflatoxin
Toluene
Dichloromethane (CH₂Cl₂)
Tetrahydrofuran (THF)
Nitromethane
3-(Nitromethyl)-2-ethenyl-5-oxohexanal
Furan-2(3H)-one oxime
2,5-Hexanedione
3-Hydroxy-3-methylcyclohexanone

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Applications of 2 Ethenyl 5 Oxohexanal in Advanced Organic Synthesis

Development of Innovative Synthetic Methodologies

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Advanced Characterization and Theoretical Studies of 2 Ethenyl 5 Oxohexanal

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

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Computational Chemistry and Theoretical Investigations

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Future Prospects and Emerging Research Directions for 2 Ethenyl 5 Oxohexanal

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Q & A

Q. What are the standard synthetic routes for 2-Ethenyl-5-oxohexanal, and how can ozonolysis be optimized for its preparation?

  • Methodological Answer : A primary method involves ozonolysis of a suitable alkene precursor (e.g., 1,5-diene derivatives), followed by reductive workup to yield 5-oxohexanal intermediates. To optimize yield, control reaction temperature (e.g., –78°C for ozone bubbling) and use a zinc-acetic acid mixture for reductive cleavage of ozonides. Structural confirmation requires GC-MS and 1H^{1}\text{H} NMR to verify aldehyde and ketone functionalities .
  • Key Considerations :
  • Monitor reaction progress via TLC to avoid over-oxidation.
  • Validate purity using HPLC with a polar stationary phase.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Combine 1H^{1}\text{H} NMR (to identify aldehyde protons at δ 9.5–10.0 ppm and α,β-unsaturated system signals) and IR spectroscopy (C=O stretch at ~1720 cm1^{-1} for ketone and ~1710 cm1^{-1} for aldehyde). Mass spectrometry (EI-MS) can confirm molecular weight via molecular ion peaks. For stereochemical analysis, employ NOESY or ROESY NMR experiments to assess spatial proximity of substituents .
  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for expected chemical shifts).

Q. What isomerism possibilities exist for this compound, and how are they distinguished experimentally?

  • Methodological Answer : The compound exhibits positional isomerism (due to aldehyde/ketone placement) and geometric isomerism (from the ethenyl group). Use 13C^{13}\text{C} NMR to differentiate carbonyl environments and gas chromatography to separate geometric isomers. Chiral HPLC may resolve enantiomers if a stereocenter exists .
  • Experimental Design : Synthesize and compare retention times of suspected isomers under identical chromatographic conditions.

Advanced Research Questions

Q. What reaction mechanisms dominate in this compound under basic or acidic conditions, and how are intermediates characterized?

  • Methodological Answer : Under basic conditions, aldol condensation is favored due to enolate formation at the α-position of the ketone. In acidic media, conjugate addition to the α,β-unsaturated aldehyde may occur. Trap intermediates via quenching at timed intervals and analyze via LC-MS. Isotopic labeling (e.g., 18O^{18}\text{O}) can trace oxygen migration in carbonyl groups .
  • Contradiction Management : If experimental data conflict with predicted mechanisms (e.g., unexpected byproducts), perform kinetic isotope effect (KIE) studies or computational transition-state modeling.

Q. How can researchers reconcile contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives?

  • Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. For example, aldehyde proton signals in NMR may broaden if enol tautomers exist. Use deuterated solvents (e.g., D2_2O) to exchange labile protons and decouple overlapping signals. Validate purity via melting point analysis and elemental composition (CHN analysis) .
  • Statistical Approach : Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements caused by instrumental noise.

Q. What strategies enhance the stability of this compound during storage and handling?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and track aldehyde content via Schiff’s reagent titration .
  • Safety Protocols : Use PPE (nitrile gloves, chemical goggles) and fume hoods to minimize exposure to volatile aldehydes .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations can model solvent effects on reaction pathways. Validate predictions experimentally via Hammett plots or substituent-effect studies .
  • Data Validation : Compare computed activation energies with experimental Arrhenius parameters derived from kinetic studies.

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